4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N,N-DIMETHYLBENZAMIDE
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Overview
Description
4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N,N-DIMETHYLBENZAMIDE is a complex organic compound characterized by the presence of sulfonamide and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N,N-DIMETHYLBENZAMIDE typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with N,N-dimethylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N,N-DIMETHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N,N-DIMETHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N,N-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N- [4- (1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide
- N-(2,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide
Uniqueness
4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N,N-DIMETHYLBENZAMIDE is unique due to its specific combination of sulfonamide and benzamide groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)sulfonylamino]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-6-13(2)16(11-12)23(21,22)18-15-9-7-14(8-10-15)17(20)19(3)4/h5-11,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGHNSIXMKBJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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